N-(1-cyanocyclohexyl)formamide
Overview
Description
N-(1-Cyanocyclohexyl)formamide is an organic compound with the molecular formula C₈H₁₂N₂O It is a derivative of formamide, where the formamide group is attached to a cyanocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1-Cyanocyclohexyl)formamide can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of cyclohexylamine with cyanoacetic acid or its esters under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclohexyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The formamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Amines.
Substitution: Various substituted formamides.
Scientific Research Applications
N-(1-Cyanocyclohexyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)formamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The formamide group can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Formamide (Methanamide): A simpler amide with a single formyl group.
Dimethylformamide: A formamide derivative with two methyl groups.
N-Cyclohexylformamide: Similar to N-(1-cyanocyclohexyl)formamide but lacks the cyano group.
Uniqueness: this compound is unique due to the presence of both the cyano and formamide groups, which confer distinct chemical reactivity and potential biological activity. The cyano group enhances its ability to participate in various chemical reactions, while the formamide group provides additional sites for interaction with biological molecules .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-6-8(10-7-11)4-2-1-3-5-8/h7H,1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXDVBRMOBTTLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446707 | |
Record name | N-(1-Cyanocyclohexyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-02-6 | |
Record name | N-(1-Cyanocyclohexyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Cyanocyclohexyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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